molecular formula C23H23ClFN5O3 B15073962 N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide

N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide

Cat. No.: B15073962
M. Wt: 471.9 g/mol
InChI Key: DDBPJYAAQLPCQA-UHFFFAOYSA-N
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Description

N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide is a quinazoline derivative known for its significant role in targeted cancer therapy. This compound is structurally characterized by the presence of a 3-chloro-4-fluoroanilino group, a morpholin-4-ylethoxy group, and a prop-2-enamide group. It is primarily recognized for its application as a tyrosine kinase inhibitor, which makes it a valuable agent in the treatment of various cancers .

Preparation Methods

The synthesis of N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide involves multiple steps. One of the improved protocols for synthesizing similar compounds, such as gefitinib, includes the following steps :

    Formation of Intermediates: The process begins with the preparation of key intermediates, which are isolated and characterized using techniques like NMR, mass spectroscopy, DSC, and XRPD analyses.

    Alkylation Step: The intermediates undergo an alkylation reaction, where the phenolate anion is alkylated using appropriate alkylating agents.

    Final Assembly: The final compound is assembled through a series of reactions, including condensation and cyclization, under controlled conditions to ensure high yield and purity.

Industrial production methods often involve optimizing these steps to enhance efficiency, reduce costs, and minimize impurities.

Chemical Reactions Analysis

N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in the signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound effectively blocks the signaling pathways, leading to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in targeted cancer therapy.

Properties

Molecular Formula

C23H23ClFN5O3

Molecular Weight

471.9 g/mol

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide

InChI

InChI=1S/C23H23ClFN5O3/c1-2-22(31)29-20-12-16-19(13-21(20)33-10-7-30-5-8-32-9-6-30)26-14-27-23(16)28-15-3-4-18(25)17(24)11-15/h2-4,11-14H,1,5-10H2,(H,29,31)(H,26,27,28)

InChI Key

DDBPJYAAQLPCQA-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCN4CCOCC4

Origin of Product

United States

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